molecular formula C18H18O5 B1149788 Angophorol CAS No. 133442-54-3

Angophorol

Cat. No. B1149788
CAS RN: 133442-54-3
M. Wt: 314.33252
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angophorol is a flavonoid compound derived from the culm fern, Pterocarpus indicus, in the family Pterocarpaceae . It has potential anticancer activity through growth inhibition and apoptosis in K562 cells .


Molecular Structure Analysis

Angophorol has a molecular formula of C18H18O5 and a molecular weight of 314.33 . It is a flavonoid compound .


Physical And Chemical Properties Analysis

Angophorol has a molecular formula of C18H18O5 and a molecular weight of 314.33 . It is a powder at room temperature .

Scientific Research Applications

  • Chemical Investigation of Vernonia chalybaea : This study conducted a chemical investigation of Vernonia chalybaea, leading to the isolation and characterization of several compounds including Angophorol, Angophorol-7-O-glucoside, and Angophorol-7-O-rutinoside (Costa et al., 2008).

  • Taxane-Mediated Antiangiogenesis in Vitro : This research explores the antiangiogenic properties of Taxol and Taxotere, focusing on how formulation vehicles like Cremophor EL and polysorbate 80, as well as serum binding proteins, influence their antiangiogenic activity. This is relevant as it highlights the importance of formulation in the therapeutic application of complex compounds, which may be applicable to Angophorol as well (Ng, Figg, & Sparreboom, 2004).

  • Cremophor EL Drawbacks and Advantages for Drug Formulation

    : This paper discusses the formulation vehicle Cremophor EL, used for drugs like paclitaxel (Taxol), which shares similarities with Angophorol in terms of solubility challenges. The study provides insights into how vehicles can affect the distribution and toxicity of drugs, which could be pertinent to the formulation of Angophorol (Gelderblom et al., 2001).

Mechanism of Action

Target of Action

Angophorol, a flavonone compound, primarily targets K562 cells . K562 cells are human immortalized myelogenous leukemia cells, often used in research as a model for cancer studies.

Mode of Action

Angophorol interacts with its target cells by inhibiting their growth and inducing apoptosis . Apoptosis is a form of programmed cell death, which plays a crucial role in maintaining the health of organisms by eliminating old, unnecessary, or damaged cells. The induction of apoptosis in cancer cells is a common strategy in cancer therapy.

Result of Action

The primary result of Angophorol’s action is the potential anticancer activity through growth inhibition and apoptosis in K562 cells

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6,8-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-9-16(21)15-13(20)8-14(11-4-6-12(19)7-5-11)23-18(15)10(2)17(9)22-3/h4-7,14,19,21H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWMSFMNICMFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=C1OC)C)OC(CC2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angophorol

Q & A

Q1: What are the known natural sources of angophorol?

A1: Angophorol has been identified in the heartwood of Prunus sargentii [] and the fruits of Brucea javanica [].

Q2: Besides angophorol, what other compounds were found alongside it in Vernonia chalybaea?

A2: Vernonia chalybaea yielded a new aliphatic tetrahydroxyl ether alongside known compounds such as 4 α,10 α-epoxyaromadendrane, friedelin, taraxasteryl acetate, pseudotaraxasteryl acetate, lupeyl acetate, lupeol, α-amiryn, β-amiryn, β-sitosterol, stigmasterol, 2,3-dimethyl-1,2,3-tri-hydroxybuthanol, angophorol, angophorol-7-O-glucoside, angophorol-7-O-rutinoside, 3,7-dimethoxy-5,3',4'-trihydroxyflavone, and acacetin. []

Q3: What analytical techniques were used to identify and characterize angophorol and other compounds in the mentioned research papers?

A3: All three research papers utilized spectroscopic analysis for structural determination of the isolated compounds. This likely included techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for characterizing organic molecules. Additionally, comparison with published spectral data was employed to confirm the identities of the known compounds. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.